tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
CAS No.: 1909317-22-1
Cat. No.: VC4089677
Molecular Formula: C14H19BrFNO2
Molecular Weight: 332.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909317-22-1 |
|---|---|
| Molecular Formula | C14H19BrFNO2 |
| Molecular Weight | 332.21 |
| IUPAC Name | tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate |
| Standard InChI | InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | OANOJKAXOQQSNN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate, reflects its three key structural components:
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A tert-butyl carbamate group (–OC(=O)N(H)–C(CH₃)₃), which acts as a protective group for amines in synthetic workflows .
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A 3-bromo-2-(4-fluorophenyl)propyl backbone, featuring a bromine atom at the third carbon and a 4-fluorophenyl ring at the second carbon of the propane chain .
The SMILES notation CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F encodes this structure, while the InChIKey OANOJKAXOQQSNN-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BrFNO₂ |
| Molecular Weight | 332.21 g/mol |
| CAS Registry Number | 1909317-22-1 |
| SMILES | CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F |
| InChIKey | OANOJKAXOQQSNN-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate likely follows a two-step protocol common to carbamates:
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Amine Preparation: 3-Bromo-2-(4-fluorophenyl)propan-1-amine is synthesized via reductive amination of 3-bromo-2-(4-fluorophenyl)propanal or alkylation of a fluorophenyl-containing precursor.
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Carbamate Formation: The amine reacts with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) to form the carbamate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Amine Alkylation | NaBH₄, MeOH, 0°C → RT | 60–70% |
| Boc Protection | Boc-Cl, Et₃N, CH₂Cl₂, 0°C → RT | 80–90% |
| *Theoretical yields based on analogous reactions. |
Purification and Characterization
Crude products are typically purified via silica gel chromatography (eluent: hexane/ethyl acetate) and characterized by LC-MS and elemental analysis . The bromine atom’s polarizability may complicate purification, necessitating optimized solvent systems.
Physicochemical Properties
Solubility and Stability
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Solubility: Carbamates of this class are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .
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Stability: The compound is stable under inert atmospheres at –20°C but may undergo hydrolysis in acidic or basic conditions, releasing the parent amine and tert-butanol .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 80–120°C, with decomposition onset temperatures exceeding 200°C.
| Aspect | Guidelines |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| First Aid (Skin) | Wash with soap/water; remove contaminated clothing |
| First Aid (Eyes) | Flush with water for 15 minutes |
| Storage | –20°C, inert atmosphere, desiccator |
Environmental Impact
No ecotoxicity data is available, but brominated organics often require controlled disposal via incineration or licensed waste management .
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